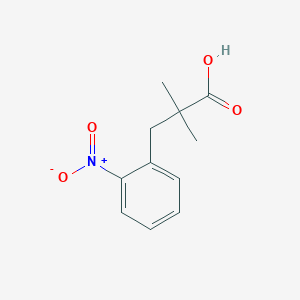
2,2-Dimethyl-3-(2-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(2-nitrophenyl)propanoic acid is an organic compound with a unique structure that includes a nitrophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(2-nitrophenyl)propanoic acid typically involves the nitration of a suitable precursor, followed by subsequent reactions to introduce the dimethyl and propanoic acid groups. One common method involves the nitration of 2,2-dimethylpropanoic acid, followed by a Friedel-Crafts acylation to introduce the nitrophenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids under acidic conditions.
Major Products:
Oxidation: Oxidized nitrophenyl derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(2-nitrophenyl)propanoic acid exerts its effects is primarily through its interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the propanoic acid moiety can interact with biological molecules through hydrogen bonding and ionic interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
2,2-Dimethylpropanoic acid: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
3-(2-Nitrophenyl)propanoic acid: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
2-Methyl-2-(3-nitrophenyl)propanoic acid: A positional isomer with different substitution patterns on the aromatic ring.
Uniqueness: 2,2-Dimethyl-3-(2-nitrophenyl)propanoic acid is unique due to the presence of both the dimethyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12(15)16/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
HINCZXNBBATEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride](/img/structure/B13521381.png)
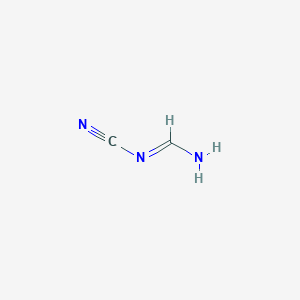
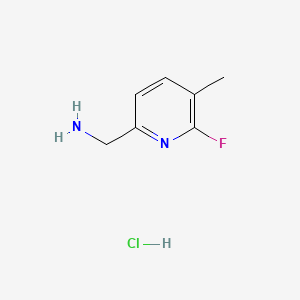
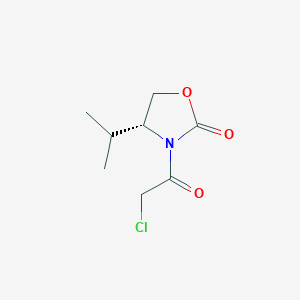

![(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid](/img/structure/B13521398.png)
![1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13521417.png)
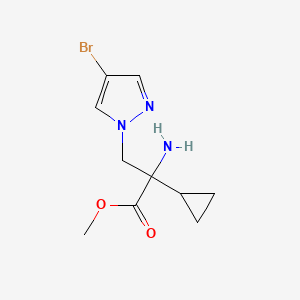
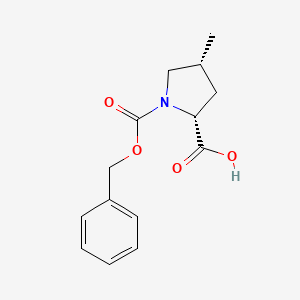
![(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13521442.png)
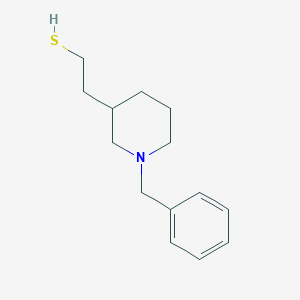
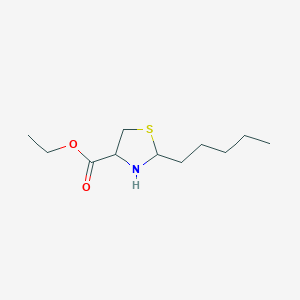

![1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521473.png)
